molecular formula C8H16N2O4S2 B1671645 Ethylenedicysteine CAS No. 14344-48-0

Ethylenedicysteine

Cat. No.: B1671645
CAS No.: 14344-48-0
M. Wt: 268.4 g/mol
InChI Key: BQHFYSWNHZMMDO-WDSKDSINSA-N
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Description

Ethylenedicysteine is a synthetic compound known for its application in nuclear medicine, particularly as a radiopharmaceutical agent. It is a derivative of cysteine, an amino acid, and is often used in conjunction with technetium-99m for renal imaging. The compound’s structure includes two cysteine molecules linked by an ethylene bridge, which contributes to its unique properties and applications.

Mechanism of Action

Target of Action

Ethylenedicysteine (EC) is a metabolite of ethylene cysteine dimer (ECD) . It is used in the development of EC-drug conjugates, where it functions as a chemical bridge linking tissue-specific ligands, such as hormones, proteins, peptides, glucose analogues, or pharmaceutical compounds to radioisotopes for cancer diagnosis and treatment .

Mode of Action

The mode of action of EC involves its conjugation to a targeting ligand. The targeting ligand can be a disease cell cycle targeting compound, a tumor angiogenesis targeting ligand, a tumor apoptosis targeting ligand, a disease receptor targeting ligand, among others . This allows the EC-drug conjugate to specifically target and bind to these disease-related sites, enhancing the delivery of the radioisotope for imaging or treatment purposes .

Biochemical Pathways

For instance, if the targeting ligand is a tumor angiogenesis targeting ligand, then the angiogenesis pathway in tumor cells would be affected .

Pharmacokinetics

The pharmacokinetics of EC, particularly when labeled with Technetium-99m (99mTc-EC), have been studied. It has been found that 99mTc-EC is quickly excreted from the organism: 40 minutes after intravenous injection, up to 70% of the administered radiopharmaceutical is found in urine, and at 1 and 1.5 hours after the administration, 80% and 95%, respectively . The distribution of 99mTc-EC in the organism can be described by an open two-compartment model .

Result of Action

The primary result of EC’s action is its ability to enhance the delivery of radioisotopes to specific disease-related sites for imaging or treatment purposes. This is achieved through its conjugation to a targeting ligand, allowing for specific binding to these sites . In the case of 99mTc-EC, it has been used in dynamic studies and for clearance determinations in the assessment of renal function .

Action Environment

The action environment of EC would largely depend on the specific disease context and the targeting ligand to which it is conjugated. Factors such as the presence of the target receptors, the physiological state of the disease cells, and the overall disease microenvironment could influence the action, efficacy, and stability of EC .

Biochemical Analysis

Biochemical Properties

Ethylenedicysteine interacts with various biomolecules in biochemical reactions. It is principally eliminated via active tubular transport . The compound’s molecular formula is C8H16N2O4S2, with an average mass of 268.354 Da

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For instance, it has been used in renal imaging, providing insights into renal function . It influences cell function by participating in biochemical reactions within the cell

Molecular Mechanism

The molecular mechanism of this compound involves its participation in biochemical reactions within the cell . It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability for at least 8 hours

Metabolic Pathways

This compound is involved in metabolic pathways within the cell It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It may interact with transporters or binding proteins, affecting its localization or accumulation within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylenedicysteine involves the reaction of cysteine with ethylenediamine. The process typically requires a controlled environment to ensure the correct formation of the ethylene bridge between the cysteine molecules. The reaction conditions often include a specific pH range and temperature to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with more stringent controls to ensure purity and yield. The process may involve multiple purification steps, including crystallization and chromatography, to obtain high-purity this compound suitable for medical applications.

Chemical Reactions Analysis

Types of Reactions: Ethylenedicysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiol groups in the cysteine moieties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions to prevent over-oxidation.

    Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles that target the thiol groups, leading to the formation of various derivatives.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can regenerate the thiol groups.

Scientific Research Applications

Ethylenedicysteine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: this compound is studied for its role in cellular processes involving cysteine and its derivatives.

    Medicine: The compound is primarily used in nuclear medicine for renal imaging. When labeled with technetium-99m, it provides high-quality images of renal function and structure.

    Industry: this compound is used in the development of radiopharmaceuticals and other diagnostic agents.

Comparison with Similar Compounds

    Diethylenetriamine pentaacetic acid (DTPA): Another compound used in renal imaging but with different binding properties.

    Mercaptoacetyltriglycine (MAG3): Similar to ethylenedicysteine in its application but differs in its chemical structure and renal clearance properties.

    Ortho-iodohippurate (OIH): Used for renal imaging but has different pharmacokinetics compared to this compound.

Uniqueness: this compound is unique due to its specific binding properties and lower affinity to plasma proteins, which results in clearer imaging and better renal function assessment. Its structure allows for efficient labeling with technetium-99m, making it a valuable tool in nuclear medicine.

Properties

IUPAC Name

(2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHFYSWNHZMMDO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CS)C(=O)O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN[C@@H](CS)C(=O)O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14344-48-0
Record name L,L-Ethylenedicysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14344-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenedicysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicisate diacid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYLENEDICYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0942C52XH
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Synthesis routes and methods

Procedure details

The L,L-isomer of the title compound is prepared by reductive dimerisation of L-thiazolidine-4-carboxylic acid under the influence of sodium in liquid ammonia, as described in Blondeau et al in Can. J. Chem. 45 (1), 49-52 (1967). The corresponding D,D-isomer and the meso form (L,L-isomer) are prepared in a corresponding manner from D-thiazolidine-4-carboxylic acid and racemic thiazolidine-4-carboxylic acid, respectively. These thiazolidine carboxylic acids are obtained by reaction of L-, D- or DL-cystein with formaldehyde according to Nagasama et al, J. Med. Chem. 27, 591 (1984).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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